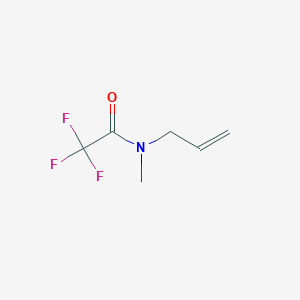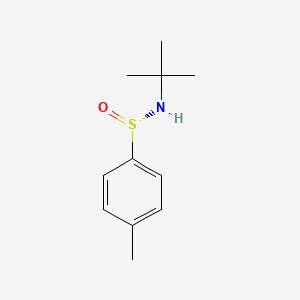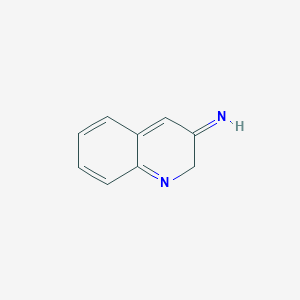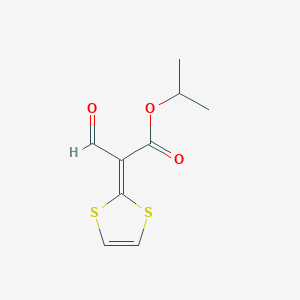![molecular formula C11H9N5O B14253184 N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide CAS No. 443145-36-6](/img/structure/B14253184.png)
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide is an organic compound belonging to the class of imidazoquinolines This compound is characterized by the presence of an imidazoquinoline core, which is a fused ring system consisting of an imidazole ring and a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide typically involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with nitrous acid. The reaction conditions generally include an acidic medium to facilitate the formation of the nitrous amide group. The process can be summarized as follows:
Starting Material: 2-amino-3-methylimidazo[4,5-f]quinoline
Reagent: Nitrous acid (HNO2)
Reaction Conditions: Acidic medium (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazoquinoline derivatives.
科学的研究の応用
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the modulation of various biological pathways. For example, it may induce DNA damage or inhibit specific enzymes, resulting in cell death or growth inhibition.
類似化合物との比較
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline: A structurally similar compound with known carcinogenic properties.
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another imidazoquinoline derivative with biological activity.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: A related compound found in cooked meats with mutagenic properties.
Uniqueness
N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide is unique due to its specific nitrous amide group, which imparts distinct chemical reactivity and biological activity compared to other imidazoquinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
443145-36-6 |
|---|---|
分子式 |
C11H9N5O |
分子量 |
227.22 g/mol |
IUPAC名 |
N-(3-methylimidazo[4,5-f]quinolin-2-yl)nitrous amide |
InChI |
InChI=1S/C11H9N5O/c1-16-9-5-4-8-7(3-2-6-12-8)10(9)13-11(16)14-15-17/h2-6H,1H3,(H,13,14,17) |
InChIキー |
YXPOSBKXHXBEGW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


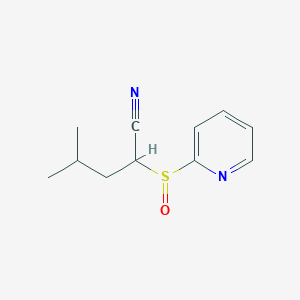

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
phosphanium bromide](/img/structure/B14253130.png)

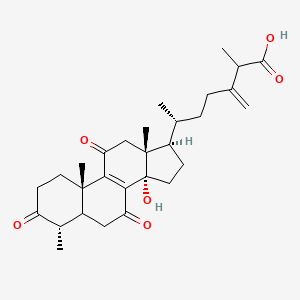
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

